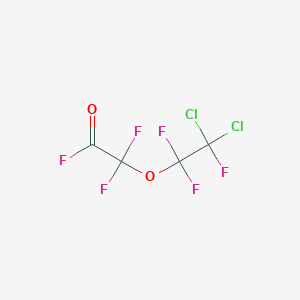
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes multiple halogen atoms, making it highly reactive and versatile in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride typically involves multiple steps. One common method starts with the reaction of trichloroethylene with hydrogen fluoride to form 2-chloro-1,1,1-trifluoroethane. This intermediate is then further reacted to produce 2,2-dichloro-1,1,1-trifluoroethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The use of catalysts such as aluminium fluoride can enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen fluoride, aluminium fluoride, and various organic solvents. Reaction conditions such as temperature, pressure, and the presence of catalysts are crucial for achieving the desired products .
Major Products Formed
The major products formed from reactions involving this compound include various fluorinated organic compounds, which are valuable in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, fluorinated compounds derived from (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride are studied for their potential use in drug development. The presence of fluorine atoms can enhance the biological activity and stability of pharmaceutical compounds .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of refrigerants, solvents, and other chemical products .
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of multiple halogen atoms, which can form strong bonds with other molecules. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile tool in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-difluoroethylene: Used as a refrigerant and solvent.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: Another fluorinated compound with similar applications.
1,1-Difluoro-2,2-dichloroethylene: Known for its use in various industrial applications.
Uniqueness
What sets (2,2-Dichloro-1,1,2-trifluoroethoxy)(difluoro)acetyl fluoride apart from these similar compounds is its specific combination of halogen atoms, which imparts unique reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of new pharmaceuticals and specialty chemicals .
Properties
CAS No. |
83865-23-0 |
|---|---|
Molecular Formula |
C4Cl2F6O2 |
Molecular Weight |
264.93 g/mol |
IUPAC Name |
2-(2,2-dichloro-1,1,2-trifluoroethoxy)-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C4Cl2F6O2/c5-3(6,10)4(11,12)14-2(8,9)1(7)13 |
InChI Key |
QGXXVUDUUCDUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(OC(C(F)(Cl)Cl)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















